Pyrophen

Antifungal Antimicrobial Natural Product

Pyrophen (CAS 131190-56-2) is a natural product classified as a 4-methoxy-2-pyrone derivative of L-phenylalanine, originally isolated from cultures of the fungus Aspergillus niger. It is a small molecule (MW 287.31 g/mol) that has been the subject of ongoing research due to its dual-profile bioactivity, primarily in antifungal and cytotoxic domains.

Molecular Formula C16H17NO4
Molecular Weight 287.31 g/mol
CAS No. 131190-56-2
Cat. No. B166695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrophen
CAS131190-56-2
Synonyms4-methoxy-6-(1'-acetamido-2'-phenylethyl)-2H-pyran-2-one
pyrophen
Molecular FormulaC16H17NO4
Molecular Weight287.31 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=CC=C1)C2=CC(=CC(=O)O2)OC
InChIInChI=1S/C16H17NO4/c1-11(18)17-14(8-12-6-4-3-5-7-12)15-9-13(20-2)10-16(19)21-15/h3-7,9-10,14H,8H2,1-2H3,(H,17,18)/t14-/m0/s1
InChIKeyVFMQMACUYWGDOJ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrophen (CAS 131190-56-2): Core Properties and Procurement Baseline


Pyrophen (CAS 131190-56-2) is a natural product classified as a 4-methoxy-2-pyrone derivative of L-phenylalanine, originally isolated from cultures of the fungus Aspergillus niger [1]. It is a small molecule (MW 287.31 g/mol) that has been the subject of ongoing research due to its dual-profile bioactivity, primarily in antifungal and cytotoxic domains [2]. As a chiral molecule with a defined absolute configuration, its procurement as a pure, well-characterized entity is essential for reproducible scientific investigations [1].

Why Pyrophen Cannot Be Substituted by Generic α-Pyrone Analogs in Research


Substituting Pyrophen with a generic α-pyrone analog introduces significant experimental risk due to its unique dual-profile activity and cell-type-specific functional selectivity. Unlike closely related structural analogs such as Campyrone B, Aurasperone A, Fonsecinone B, or Penicillquei B, Pyrophen exhibits a quantifiably distinct pattern of potency across fungal pathogens and a unique mode of cell cycle modulation in breast cancer cells. While analogs demonstrate varying levels of antifungal or cytotoxic activity, Pyrophen's specific combination of broad-spectrum antimicrobial IC50 values [1], its cell-line-specific cytotoxicity [2], and its differential ability to induce S-phase arrest [3] versus G2/M-phase modulation [4] cannot be reliably inferred from class membership alone. This necessitates the procurement and use of authentic, well-characterized Pyrophen for studies where these specific, quantifiable phenotypic outcomes are critical endpoints.

Quantitative Evidence Guide: Verifiable Differentiation of Pyrophen


Broad-Spectrum Antimicrobial IC50 Profile Compared to Aurasperone A

In a direct head-to-head study, Pyrophen demonstrated a moderate to strong antimicrobial activity across a panel of seven different test pathogens, with an IC50 ranging from 35 to 97 µg/mL. In the same assay, the co-isolated naphtho-γ-pyrone dimer Aurasperone A exhibited a similar profile, with both compounds inhibiting seven pathogens [1]. This establishes that Pyrophen's antimicrobial breadth is comparable to that of the more structurally complex dimeric Aurasperone A, a key comparator in the α-pyrone class.

Antifungal Antimicrobial Natural Product

Cell-Selective Cytotoxicity: T47D vs. MCF-7 Cell Lines Compared to Doxorubicin

Pyrophen exhibits differential cytotoxic potency against distinct breast cancer cell lines. Against T47D cells, it demonstrates an IC50 of 9.2 µg/mL, but it is less potent against MCF-7 cells with an IC50 of 70.57 µg/mL [1][2]. In contrast, the standard chemotherapeutic doxorubicin shows potent cytotoxicity against both cell lines, but co-treatment with Pyrophen increases the cytotoxicity of doxorubicin only in MCF-7 cells, not in T47D cells [2]. This cell-line-specific synergism is a key differentiator from a pan-cytotoxic agent.

Cytotoxicity Breast Cancer Cell Cycle

Induction of S-Phase Cell Cycle Arrest in T47D Cells

Pyrophen at a low concentration of 400 ng/mL (0.4 µg/mL) was shown to induce S-phase arrest in T47D breast cancer cells [1]. This mechanism is distinct from the G2/M-phase modulation observed when it enhances doxorubicin cytotoxicity in MCF-7 cells [2]. This dual mechanism—acting as a direct S-phase arrest agent in one cell line while sensitizing another to a G2/M-acting drug—is a unique functional fingerprint not commonly reported for other α-pyrone analogs like campyrones or fonsecinones.

Cell Cycle Arrest S-Phase T47D

Selective Antifungal Potency Against Clinical Candida Strains Compared to Fluconazole

In a study evaluating antifungal metabolites, Pyrophen demonstrated MIC values of 125 µg/mL against a clinical Candida albicans strain and 7.80 µg/mL against a clinical Candida parapsilosis strain [1]. While the clinical comparator fluconazole showed greater potency (MIC 1.12 and 1.41 µg/mL, respectively), Pyrophen exhibited a >16-fold selectivity in potency for C. parapsilosis over C. albicans. This contrasts with co-isolated metabolite Fonsecinone B, which showed more balanced but less selective activity (MICs of 62.5 µg/mL for C. albicans and 39.36 µg/mL for C. parapsilosis). This species-specific activity profile is a key differentiator among fungal secondary metabolites.

Antifungal Candida MIC

Recommended Research Applications for Pyrophen Based on Quantitative Differentiation


Investigating Estrogen Receptor-Positive (ER+) Breast Cancer Cell Cycle Dysregulation

Pyrophen is uniquely suited for studies in T47D cells, an ER+ breast cancer model. Its potent IC50 of 9.2 µg/mL and its demonstrated ability to induce S-phase arrest at a low concentration of 400 ng/mL [1] make it an ideal chemical probe for dissecting mechanisms of DNA replication stress and cell cycle control specific to this cancer subtype. This application is directly supported by its quantified differentiation from its effect on MCF-7 cells [2].

Developing Combination Therapy Strategies to Sensitize Triple-Negative-Like Breast Cancer

Pyrophen's ability to enhance the cytotoxicity of doxorubicin specifically in MCF-7 cells [1] positions it as a candidate for chemosensitization studies. Researchers aiming to overcome doxorubicin resistance or reduce its effective dose in more aggressive breast cancer models should consider Pyrophen over analogs that lack this differential synergy. Its failure to potentiate doxorubicin in T47D cells [1] further underscores its cell-type-specific utility.

Probing Species-Specific Antifungal Mechanisms Against Non-albicans Candida

For researchers focused on emerging fungal pathogens like Candida parapsilosis, Pyrophen offers a unique experimental tool. Its 16-fold selectivity for C. parapsilosis over C. albicans (MIC 7.80 vs. 125 µg/mL) [1] provides a clean experimental window to study the molecular basis of this differential susceptibility. This contrasts with the more balanced, non-selective profile of analogs like Fonsecinone B [1], making Pyrophen a superior choice for this specific line of investigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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